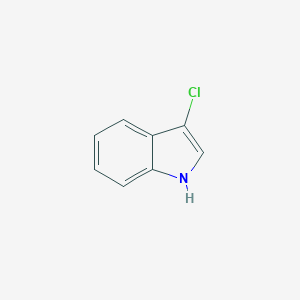

3-Chlor-1H-Indol

Übersicht

Beschreibung

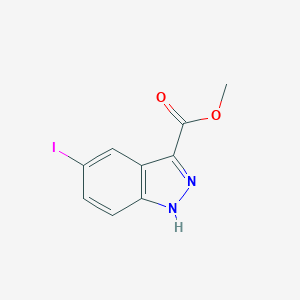

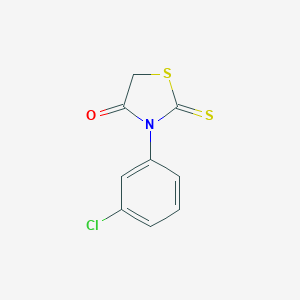

3-Chloro-1H-indole (3-CI) is an aromatic heterocyclic compound belonging to the indole family, and is composed of a five-membered ring with a nitrogen atom at the 3-position and chlorine atom at the 1-position. It is an important building block for the synthesis of various organic compounds, and has been widely used in the fields of medicinal chemistry, materials science, and biochemistry. In addition, 3-CI has been extensively studied for its biological properties and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich 3-Chlor-1H-Indol, haben sich als potenzielle antivirale Wirkstoffe gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Wirkstoffe berichtet .

Entzündungshemmende Eigenschaften

Indolderivate wurden als entzündungshemmend nachgewiesen, was this compound bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich machen könnte .

Antikrebsanwendungen

Die Anwendung von Indolderivaten zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend Aufmerksamkeit erregt . Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .

Anti-HIV-Aktivität

Indolderivate wurden auch als Anti-HIV-Aktivität nachgewiesen, was this compound möglicherweise zu einer wertvollen Verbindung bei der Entwicklung neuer HIV-Behandlungen machen könnte .

Antioxidative Eigenschaften

Indolderivate wurden als antioxidativ nachgewiesen . Dies könnte this compound bei der Entwicklung neuer antioxidativer Therapien nützlich machen.

Antibakterielle Aktivität

Indolderivate wurden als antibakteriell nachgewiesen . Dies legt nahe, dass this compound möglicherweise bei der Entwicklung neuer antibakterieller Behandlungen eingesetzt werden könnte.

Dies sind nur einige der vielen möglichen Anwendungen von this compound in der wissenschaftlichen Forschung. Es ist klar, dass diese Verbindung, wie viele Indolderivate, ein breites Spektrum an potenziellen Anwendungen in verschiedenen Forschungsbereichen hat

Wirkmechanismus

Target of Action

3-Chloro-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . The indole scaffold is found in many important synthetic drug molecules and is known to bind with high affinity to these targets . .

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-chloro-1H-indole may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 3-chloro-1H-indole might also be involved in similar biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 3-chloro-1H-indole may have diverse molecular and cellular effects.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and more .

Safety and Hazards

3-chloro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSMQKKMAYLKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937514 | |

| Record name | 3-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16863-96-0 | |

| Record name | 1H-Indole,3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016863960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to create 3-chloro-1H-indole derivatives?

A1: Several synthetic routes have been explored for 3-chloro-1H-indole derivatives. One common method utilizes 3-chloro-1H-indole-2-carbaldehyde as a starting material. This aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene groups, leading to diverse derivatives [, , ]. Another approach involves reacting 2-[(carboxymethyl)amino]benzoic acids with Vilsmeier reagent (DMF/POCl3), resulting in the formation of 3-chloro-1H-indole-2-carboxaldehydes [].

Q2: What makes 3-chloro-1H-indole-2-carbaldehyde a versatile starting material for synthesizing bioactive compounds?

A2: 3-chloro-1H-indole-2-carbaldehyde exhibits reactivity towards various nucleophiles, making it an attractive building block. It readily forms Schiff bases with amines [, , ], hydrazones with hydrazine derivatives [, ], and participates in cyclization reactions to form complex heterocycles [, , ]. This versatility allows for the introduction of diverse pharmacophores, expanding the possibilities for discovering novel bioactive molecules.

Q3: What biological activities have been investigated for 3-chloro-1H-indole derivatives?

A3: 3-chloro-1H-indole derivatives have been explored for a variety of biological activities. Research suggests promising antimicrobial effects, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi [, ]. Furthermore, studies have investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment, with several derivatives showing moderate to high inhibitory activity [].

Q4: How do structural modifications on the 3-chloro-1H-indole scaffold influence biological activity?

A4: The nature and position of substituents on the 3-chloro-1H-indole core significantly influence biological activity. For instance, incorporating heterocyclic moieties like pyrazole, thiazole, and pyrimidine rings into the scaffold led to enhanced anti-inflammatory and antimicrobial activity in some derivatives []. Similarly, fusing the 3-chloro-1H-indole core with oxazolidine, oxazinane, and benzimidazole rings resulted in potent acetylcholinesterase inhibitors []. These findings highlight the importance of exploring diverse substitutions for optimizing activity and selectivity profiles.

Q5: What spectroscopic techniques are commonly employed for characterizing 3-chloro-1H-indole derivatives?

A5: Synthesized 3-chloro-1H-indole derivatives are routinely characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides insights into functional groups present within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)